molecular formula C7H13ClO4S B14393904 6-Chlorohex-2-yn-1-ol;methanesulfonic acid CAS No. 89845-06-7

6-Chlorohex-2-yn-1-ol;methanesulfonic acid

Cat. No.: B14393904
CAS No.: 89845-06-7
M. Wt: 228.69 g/mol
InChI Key: SWMUPULZNZEVJH-UHFFFAOYSA-N
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Description

6-Chlorohex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds that can be combined for various applications. 6-Chlorohex-2-yn-1-ol is an organic compound with a chloroalkyne structure, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications. The combination of these compounds can lead to unique chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorohex-2-yn-1-ol typically involves the reaction of 6-chloro-1-hexyne with a hydroxyl group. One common method is the reaction of 6-chloro-1-hexyne with sodium hydroxide in an aqueous medium, followed by purification through distillation .

Methanesulfonic acid is industrially produced through the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. This process involves the use of a catalyst, such as vanadium pentoxide, and is carried out at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

6-Chlorohex-2-yn-1-ol can undergo various chemical reactions, including:

Methanesulfonic acid is a strong acid and can act as a catalyst in esterification and alkylation reactions. It is also used in the production of biodiesel and as an electrolyte in electrochemical applications .

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Alcohols and amines.

Scientific Research Applications

6-Chlorohex-2-yn-1-ol and methanesulfonic acid have various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorohex-2-yn-1-ol involves its ability to undergo various chemical reactions due to the presence of the chloro and hydroxyl groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, leading to the formation of various products .

Methanesulfonic acid acts as a strong acid and a catalyst in many reactions. Its mechanism of action involves protonation of substrates, which increases their reactivity and facilitates various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorohex-2-yn-1-ol is unique due to the presence of both chloro and hydroxyl groups, which allow it to undergo a wide range of chemical reactions. Methanesulfonic acid is unique due to its high chemical stability, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .

Properties

CAS No.

89845-06-7

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

6-chlorohex-2-yn-1-ol;methanesulfonic acid

InChI

InChI=1S/C6H9ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1,3,5-6H2;1H3,(H,2,3,4)

InChI Key

SWMUPULZNZEVJH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C(CC#CCO)CCl

Origin of Product

United States

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